tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
Description
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxy-substituted propyl chain, and a methoxy-oxo moiety. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. The Boc group enhances stability during synthetic processes, while the hydroxy and methoxy-oxo functionalities contribute to its polarity and reactivity, making it suitable for further derivatization.
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10-11,16H,5-9H2,1-4H3 |
InChI Key |
HIOLCUTXYPDJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate or related piperidine derivatives, which are functionalized to introduce the hydroxy-methoxy-oxopropyl moiety at the 3-position of the piperidine ring.
Protection of Piperidine Nitrogen
The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This is typically achieved by reacting 3-(4-piperidinyl)propanol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or under neutral conditions in dichloromethane or ethanol solvents.
| Reaction Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of 3-(4-piperidinyl)propanol | Di-tert-butyl dicarbonate, NaOH (2N), 1,4-dioxane, 0 °C to RT, 12-16 h | 82-88% | Purification by silica gel chromatography; clear oil product |
| Boc protection in dichloromethane | Di-tert-butyl dicarbonate, RT, 2 h | 88% | Direct chromatography, clear oil product |
This step yields tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a key intermediate for further functionalization.
Introduction of the 3-(1-hydroxy-3-methoxy-3-oxopropyl) Side Chain
The critical step involves functionalizing the piperidine ring at the 3-position with a 1-hydroxy-3-methoxy-3-oxopropyl group. Literature indicates that this can be accomplished by alkylation or acylation reactions using methyl 3-methoxyacrylate or similar electrophiles under controlled low-temperature conditions.
| Reaction Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Alkylation with methyl 3-methoxyacrylate | Potassium tert-butoxide (1.6 M in THF), THF solvent, -78 °C to 0 °C, then methyl 3-methoxyacrylate dropwise | ~117% (crude mixture) | Followed by purification via flash chromatography; mixture of regioisomers formed |
| Subsequent palladium-catalyzed coupling | Pd catalyst, cesium carbonate, 1,4-dioxane, 100 °C, 3 h | 84% | Used for further elaboration of the side chain |
This sequence leads to intermediates bearing the methoxy and oxopropyl functionalities, which can be converted to the desired hydroxy derivative by reduction or hydrolysis.
Reduction and Hydrolysis
The oxo group in the side chain is typically reduced to the hydroxy group using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) under inert atmosphere at low temperatures (-78 °C to 0 °C). Hydrolysis steps may also be employed to convert esters or protected groups to free hydroxy functionalities.
| Reaction Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Reduction of keto group | Diisobutylaluminium hydride, dichloromethane, -78 °C to 0 °C, 2 h, inert atmosphere | Not specified | Controlled reduction to alcohol |
| Hydrolysis of esters | Acid or base catalysis, aqueous conditions | Not specified | Conversion to free hydroxy acid or alcohol |
These steps finalize the synthesis of tert-butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate with the desired substitution pattern.
| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Yield (%) | Product Description |
|---|---|---|---|---|---|
| 1 | Boc Protection | 3-(4-piperidinyl)propanol | Di-tert-butyl dicarbonate, NaOH, 1,4-dioxane, 0 °C to RT, 12-16 h | 82-88 | tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate |
| 2 | Alkylation | tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | Potassium tert-butoxide, THF, -78 °C to 0 °C, methyl 3-methoxyacrylate | ~117 (crude) | Mixture of methoxy-oxopropyl substituted piperidines |
| 3 | Pd-Catalyzed Coupling | Alkylated intermediates | Pd catalyst, cesium carbonate, 1,4-dioxane, 100 °C, 3 h | 84 | Further elaborated side chain derivatives |
| 4 | Reduction | Keto intermediates | Diisobutylaluminium hydride, DCM, -78 °C to 0 °C, inert atmosphere | Not specified | Hydroxy-substituted side chain |
The preparation of this compound is a multi-step synthetic process relying heavily on the protection of the piperidine nitrogen with a tert-butoxycarbonyl group to ensure selectivity.
Key transformations include alkylation with methyl 3-methoxyacrylate under strong base and low temperature to introduce the methoxy-oxopropyl moiety, followed by palladium-catalyzed coupling reactions for further functionalization.
Reduction of the oxo group to the hydroxy group is efficiently achieved using diisobutylaluminium hydride under inert conditions, preserving the integrity of other sensitive groups.
Yields reported in literature vary from moderate to high (82-117% crude), with purification typically carried out by flash chromatography on silica gel.
The synthetic routes are well-documented and reproducible, providing a reliable method for preparing this compound for further pharmaceutical or chemical research applications.
Chemical Reactions Analysis
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions .
Scientific Research Applications
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
Table 1: Structural Comparison of Similar Piperidine Derivatives
Key Observations:
Hydroxy Group Impact: The target compound’s 1-hydroxy group distinguishes it from analogues like 877173-80-3 and 891494-65-2.
Methoxy vs. Ethoxy : Replacing methoxy (891494-65-8) with ethoxy (877173-80-3) reduces polarity, favoring lipid membrane permeability in drug design .
Amino vs. Hydroxy Functionality: Amino-substituted derivatives (e.g., 1235439-55-0) exhibit basicity, enabling protonation in acidic environments, whereas the hydroxy group in the target compound may participate in ester hydrolysis or oxidation reactions .
Stereochemical Considerations : Compounds like the methylidene derivative in demonstrate how stereochemistry (e.g., R-configuration) and unsaturated bonds expand synthetic utility in cycloadditions .
Physicochemical and Spectroscopic Differences
- Chromatographic Behavior : The methylidene-containing analogue () has an Rf value of 0.51 in 20% ethyl acetate/petroleum ether, reflecting moderate polarity. The target compound’s hydroxy group would likely reduce Rf due to increased polarity .
- NMR Profiles :
- 1H NMR : Methoxy groups in similar compounds resonate at δ 3.66–3.70 (singlet), while hydroxy protons typically appear as broad peaks at δ 1.5–5.0 depending on exchange rates. Methylidene protons (e.g., δ 4.75–4.82 in ) are absent in the target compound .
- 13C NMR : Carbonyl carbons (e.g., δ 171.6 in ) are consistent across esters, but hydroxy-bearing carbons would show distinct shifts (δ 60–70) .
Biological Activity
tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring with various functional groups, suggests potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C14H25NO5, with a molecular weight of 287.35 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a methoxy-oxopropyl substituent, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes or receptors, particularly in relation to opioid receptors. This interaction suggests potential applications in pain management due to its analgesic properties while minimizing side effects associated with traditional opioids.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
Case Studies
- Analgesic Efficacy : A study focusing on the analgesic efficacy of piperidine derivatives highlighted the effectiveness of compounds similar to this compound in reducing pain responses in animal models. The findings indicated that these compounds could serve as viable alternatives to traditional pain relievers.
- Antimicrobial Potential : In a comparative analysis involving various piperidine derivatives, compounds structurally similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further research into the specific mechanisms driving this activity .
Comparison with Related Compounds
The biological activity of this compound can be contextualized by comparing it with other piperidine derivatives.
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | Piperidine ring with phenylamino substitution | Known for potent analgesic properties |
| tert-butyl 3-(2-(benzyloxy)carbonylamino)-3-methoxypropanoate | Similar structure with additional benzyloxycarbonyl group | Used as an intermediate in drug synthesis |
| tert-butyl 4-(N-methylpiperidin-4-carboxamide) | Contains a piperidine ring with carboxamide group | Exhibits different pharmacological profiles |
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-(1-hydroxy-3-methoxy-3-oxopropyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from tert-butyl-protected piperidine derivatives. Key steps include:
- Functionalization of the piperidine ring : Alkylation or acylation reactions to introduce substituents like hydroxy and methoxy groups. Strong bases (e.g., NaH, KOt-Bu) and aprotic solvents (e.g., THF, CH₂Cl₂) are commonly used .
- Protection/deprotection strategies : The tert-butyl carbamate (Boc) group is often retained to stabilize the piperidine nitrogen during subsequent reactions .
- Purification : Column chromatography or recrystallization is employed to isolate the product, monitored by TLC or HPLC .
Q. How is the compound characterized for structural validation?
A combination of spectroscopic and computational methods is used:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification.
- InChI/SMILES : Canonical identifiers (e.g.,
InChI=1S/C13H24N2O3...) provide standardized structural representations . - X-ray crystallography : For resolving absolute configuration in chiral derivatives .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact. Respiratory protection if aerosolization occurs .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : In sealed containers under inert atmosphere (N₂ or Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of this compound?
-
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
-
Catalysis : Palladium or enzyme-mediated catalysis for stereoselective steps .
-
Temperature control : Low temperatures (−78°C) for kinetically controlled reactions; reflux for thermodynamic control .
-
Yield data from comparable syntheses :
Reaction Step Yield Range Key Factors Boc protection 85–95% Excess (Boc)₂O, DMAP catalyst Hydroxypropyl addition 60–75% Steric hindrance at C3
Q. How do structural modifications influence biological activity?
- Substituent effects :
- Methoxy group : Enhances metabolic stability but may reduce solubility .
- Hydroxy group : Critical for hydrogen bonding with targets (e.g., enzymes) .
- Case study : Replacement of the methoxy group with fluorine in analogues increased blood-brain barrier penetration in neuropharmacological studies .
Q. What computational tools are effective for predicting reactivity and bioactivity?
- Quantum chemical calculations : Gaussian or ORCA for transition-state modeling in stereoselective reactions .
- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., kinases, GPCRs) .
- Machine learning : ICReDD’s reaction path search algorithms integrate experimental data to predict optimal conditions .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity data?
-
Source variability : Differences in assay conditions (e.g., pH, cell lines) can alter results. For example:
Study IC₅₀ (μM) Assay Type A 0.5 In vitro (HEK293) B 5.2 In vivo (mouse) - Recommendations : Normalize data using internal controls and validate with orthogonal assays (e.g., SPR, ITC) .
Q. Why do synthetic yields vary across literature reports?
- Impurity profiles : Residual starting materials or by-products (e.g., de-Boc intermediates) skew yield calculations .
- Stereochemical challenges : Racemization during steps involving chiral centers reduces enantiomeric purity .
Methodological Best Practices
Q. How to design experiments for scaling up synthesis?
- Process optimization : Use flow chemistry for exothermic reactions to improve safety and reproducibility .
- Green chemistry principles : Replace toxic solvents (e.g., CH₂Cl₂) with cyclopentyl methyl ether (CPME) .
Q. What strategies validate the compound’s role in drug discovery?
- SAR studies : Synthesize analogues with modified substituents (e.g., replacing methoxy with ethoxy) to assess activity trends .
- ADMET profiling : Evaluate permeability (Caco-2 assays), metabolic stability (microsomal assays), and toxicity (hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
